(1-Amino-3-methylcyclobutyl)methanol
Description
(1-Amino-3-methylcyclobutyl)methanol (CAS: CID 84081602) is a cyclobutane derivative featuring a primary amino group and a hydroxymethyl substituent. Its molecular formula is C₆H₁₃NO (molecular weight: 115.18 g/mol), with the SMILES string CC1CC(C1)(CO)N and InChIKey CPFSGSLNABFVRU-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 123.7 to 130.9 Ų, indicating moderate molecular size and polarity .
Properties
IUPAC Name |
(1-amino-3-methylcyclobutyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(7,3-5)4-8/h5,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSGSLNABFVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701868-32-7 | |
| Record name | (1-amino-3-methylcyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-methylcyclobutyl)methanol typically involves the use of 3-benzyloxy-1-cyclobutanone as a starting material. The synthetic route includes several key steps:
Grignard Reaction: The initial step involves a Grignard reaction to introduce the necessary substituents.
Debenzylation: This step removes the benzyl protecting group.
Sulfonylation and Azido Substitution: These reactions introduce the azido group.
Reduction: Finally, the azido group is reduced to form the amino group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-methylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the amino group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
(1-Amino-3-methylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1-Amino-3-methylcyclobutyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Cyclobutane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| (1-Amino-3-methylcyclobutyl)methanol | C₆H₁₃NO | 115.18 | 3-methyl, 1-amino, hydroxymethyl | Primary amine, alcohol |
| [(1S,3S)-3-(Dimethylamino)cyclobutyl]methanol | C₇H₁₅NO | 129.20 | 3-dimethylamino, hydroxymethyl | Tertiary amine, alcohol |
| (1-(Aminomethyl)-3,3-difluorocyclobutyl)methanol | C₆H₁₁F₂NO | 151.15 | 3,3-difluoro, 1-aminomethyl | Primary amine, alcohol, fluorine |
Key Observations:
Substituent Effects: The primary amine in this compound enhances hydrogen-bonding capacity compared to the tertiary amine in the dimethylamino analog (), which may reduce solubility but increase lipophilicity .
Molecular Weight and Polarity: The dimethylamino analog (C₇H₁₅NO) is heavier due to additional methyl groups, while the difluoro derivative (C₆H₁₁F₂NO) has a higher molecular weight from fluorine atoms .
Biological Activity
(1-Amino-3-methylcyclobutyl)methanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound this compound features a cyclobutyl ring with an amino group and a hydroxymethyl substituent. Its molecular formula is , with a molecular weight of approximately 143.19 g/mol. The presence of the cyclobutyl moiety contributes to the compound's steric properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group can form hydrogen bonds, enhancing binding affinity to target proteins. The hydroxymethyl group may participate in various biochemical reactions, potentially modulating enzyme activity or receptor signaling pathways.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
- Neuroprotective Effects : Studies indicate that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which could be leveraged in drug design for metabolic disorders.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Neuroprotective, antimicrobial |
| (1-Amino-3-tert-butylcyclobutyl)methanol | Structure | Higher steric hindrance, enzyme inhibitor |
| (1-Amino-3-ethylcyclobutyl)methanol | Structure | Moderate neuroprotective effects |
The presence of bulky groups such as tert-butyl in related compounds often leads to increased steric hindrance, affecting binding interactions differently than this compound.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Neuroprotection Study : A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results showed significant reductions in neuroinflammation and improved cognitive function markers compared to control groups .
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .
- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated a promising inhibition rate, suggesting potential applications in treating conditions like Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
